Mass Shift Enables Baseline Resolution
The substitution of five hydrogen atoms with deuterium (²H) in decanoic acid-d5 yields a net molecular mass increase of 5.04 Da relative to the unlabeled parent compound decanoic acid (172.26 Da vs. 177.30 Da for the [M+H]+ ion in positive ion mode) . This +5 Da mass shift is sufficient to place the analyte signal outside the natural isotopic envelope of the endogenous decanoic acid, which typically consists of [M+H]+ and [M+H+1]+ peaks arising from natural ¹³C abundance (~11% per carbon atom) [1]. Consequently, in multiple reaction monitoring (MRM) transitions, the precursor-to-product ion transitions for the labeled and unlabeled species are fully resolved, enabling precise, interference-free quantification.
| Evidence Dimension | Molecular Mass (Monoisotopic) |
|---|---|
| Target Compound Data | 177.30 Da |
| Comparator Or Baseline | Unlabeled Decanoic Acid: 172.26 Da |
| Quantified Difference | +5.04 Da mass shift |
| Conditions | Calculated based on molecular formula C10H20O2 (unlabeled) and C10H15D5O2 (labeled) |
Why This Matters
This mass shift is the absolute prerequisite for using decanoic acid-d5 as an internal standard for LC-MS/MS, as it is the only parameter that allows the instrument to distinguish the added standard from the endogenous analyte present in the biological sample matrix.
- [1] Biemann K. Mass Spectrometry: Organic Chemical Applications. McGraw-Hill; 1962. p. 223-227. View Source
